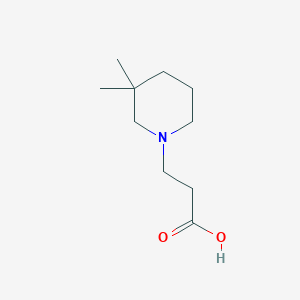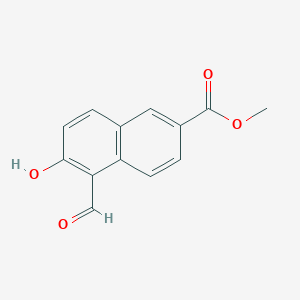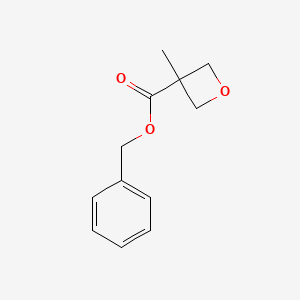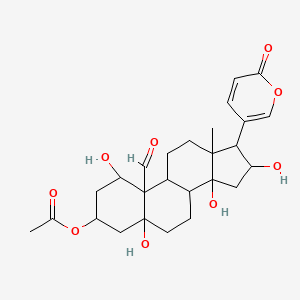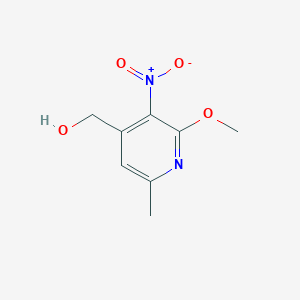
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a pyridine ring.
Méthodes De Préparation
The synthesis of 2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol typically involves several steps. One common synthetic route includes the nitration of 2-methoxy-6-methylpyridine, followed by the reduction of the nitro group to form the corresponding amine. The final step involves the oxidation of the amine to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparaison Avec Des Composés Similaires
2-Methoxy-6-methyl-3-nitro-4-pyridinemethanol can be compared with other similar compounds, such as:
4-Methoxy-3,5-dimethyl-2-pyridinemethanol: This compound has similar structural features but differs in the position of the methyl groups.
2-Methoxy-6-methylaminopyridine: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
6-Methoxy-N-methyl-3-nitro-2-pyridinamide: This compound has an amide group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
221349-78-6 |
|---|---|
Formule moléculaire |
C8H10N2O4 |
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
(2-methoxy-6-methyl-3-nitropyridin-4-yl)methanol |
InChI |
InChI=1S/C8H10N2O4/c1-5-3-6(4-11)7(10(12)13)8(9-5)14-2/h3,11H,4H2,1-2H3 |
Clé InChI |
ZNZHGKLKTUBXKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



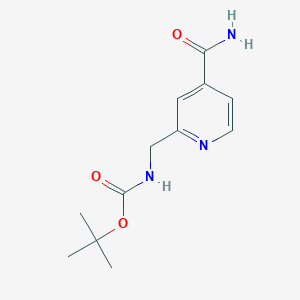
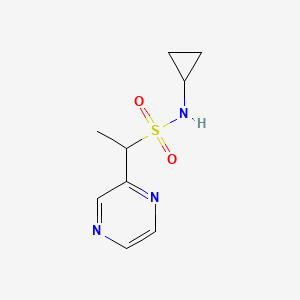
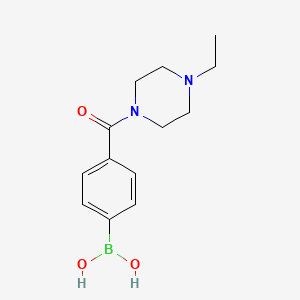
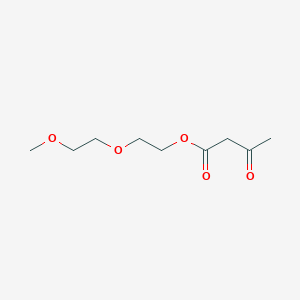
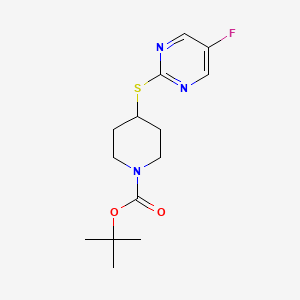
![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
